(4-Bromo-2-iodo-phenyl)-hydrazine
Overview
Description
(4-Bromo-2-iodo-phenyl)-hydrazine is an organic compound that contains both bromine and iodine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (4-Bromo-2-iodo-phenyl)-hydrazine typically involves the diazotization of an arylamine followed by a reduction reaction. The process begins with the diazotization of 4-bromoaniline to form a diazonium salt. This intermediate is then reduced using a suitable reducing agent such as sodium metabisulfite under controlled temperature and pH conditions to yield the desired hydrazine compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reduction reaction is typically carried out at temperatures ranging from 10°C to 35°C and a pH of 7 .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-iodo-phenyl)-hydrazine undergoes various types of chemical reactions, including:
Nucleophilic Addition: This compound can react with carbonyl compounds to form hydrazones, which can be further reduced to alkanes through the Wolff-Kishner reduction.
Substitution Reactions: The bromine and iodine atoms on the phenyl ring can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Addition: Hydrazine reacts with aldehydes or ketones in the presence of a base and heat to form hydrazones.
Substitution Reactions: Palladium-catalyzed cross-coupling reactions using organoboron reagents are commonly employed for substitution reactions.
Major Products Formed
Hydrazones: Formed from the reaction of hydrazine with carbonyl compounds.
Substituted Phenyl Derivatives: Formed through substitution reactions involving the bromine and iodine atoms.
Scientific Research Applications
(4-Bromo-2-iodo-phenyl)-hydrazine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its unique chemical properties.
Material Science: Employed in the synthesis of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (4-Bromo-2-iodo-phenyl)-hydrazine involves its ability to participate in nucleophilic addition and substitution reactions. The presence of bromine and iodine atoms on the phenyl ring makes it a versatile intermediate for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
(4-Bromo-2-iodo-phenyl)-hydrazine can be compared with other similar compounds such as:
4-Bromophenylhydrazine: Lacks the iodine atom, making it less versatile in certain chemical reactions.
4-Iodophenylhydrazine: Lacks the bromine atom, which may affect its reactivity and applications.
Properties
IUPAC Name |
(4-bromo-2-iodophenyl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrIN2/c7-4-1-2-6(10-9)5(8)3-4/h1-3,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXDVMMONBYXNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)I)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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